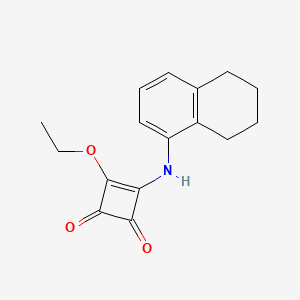![molecular formula C18H21NO5 B7835274 3-[3-(2,5-Dimethoxyphenyl)pyrrolidin-1-yl]-4-ethoxycyclobut-3-ene-1,2-dione](/img/structure/B7835274.png)
3-[3-(2,5-Dimethoxyphenyl)pyrrolidin-1-yl]-4-ethoxycyclobut-3-ene-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-(2,5-Dimethoxyphenyl)pyrrolidin-1-yl]-4-ethoxycyclobut-3-ene-1,2-dione is a complex organic compound with a molecular weight of 331.37 g/mol . This compound is characterized by its unique structure, which includes a pyrrolidine ring, a dimethoxyphenyl group, and an ethoxycyclobutene-dione moiety. It is primarily used in scientific research due to its potential biological activities and applications in various fields.
Vorbereitungsmethoden
The synthesis of 3-[3-(2,5-Dimethoxyphenyl)pyrrolidin-1-yl]-4-ethoxycyclobut-3-ene-1,2-dione involves several stepsThe reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial production methods for this compound are not well-documented, suggesting that it is primarily synthesized in laboratory settings for research purposes. The complexity of the synthesis and the need for precise reaction conditions make large-scale production challenging.
Analyse Chemischer Reaktionen
3-[3-(2,5-Dimethoxyphenyl)pyrrolidin-1-yl]-4-ethoxycyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine ring and the dimethoxyphenyl group.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
3-[3-(2,5-Dimethoxyphenyl)pyrrolidin-1-yl]-4-ethoxycyclobut-3-ene-1,2-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activities make it a subject of study in pharmacology and toxicology.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific biological pathways.
Wirkmechanismus
The mechanism of action of 3-[3-(2,5-Dimethoxyphenyl)pyrrolidin-1-yl]-4-ethoxycyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways involved are still under investigation, but it is thought to influence cellular processes such as signal transduction and gene expression .
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 3-[3-(2,5-Dimethoxyphenyl)pyrrolidin-1-yl]-4-ethoxycyclobut-3-ene-1,2-dione stands out due to its unique combination of structural features. Similar compounds include:
3-(2,5-Dimethoxyphenyl)pyrrolidine: Lacks the ethoxycyclobutene-dione moiety.
4-Ethoxycyclobut-3-ene-1,2-dione: Lacks the pyrrolidine and dimethoxyphenyl groups.
2,5-Dimethoxyphenyl derivatives: May have different substituents on the phenyl ring or different ring systems attached.
The uniqueness of this compound lies in its ability to participate in a wide range of chemical reactions and its potential biological activities, making it a valuable compound for research .
Eigenschaften
IUPAC Name |
3-[3-(2,5-dimethoxyphenyl)pyrrolidin-1-yl]-4-ethoxycyclobut-3-ene-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c1-4-24-18-15(16(20)17(18)21)19-8-7-11(10-19)13-9-12(22-2)5-6-14(13)23-3/h5-6,9,11H,4,7-8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGLJOLUMCKCJAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=O)C1=O)N2CCC(C2)C3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(3-chloro-2-methylphenyl)-3,4-dimethyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B7835200.png)
![methyl 1-(3-chloro-2-methylphenyl)-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B7835207.png)
![ethyl 4-[3-(4-ethylphenyl)-1H-pyrazole-5-carbonyl]piperazine-1-carboxylate](/img/structure/B7835217.png)
![1-[3-CHLORO-4-(TRIFLUOROMETHYL)PHENYL]-4-[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-1H-1,2,3-TRIAZOL-5-AMINE](/img/structure/B7835219.png)
![1-(3-fluorophenyl)-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B7835221.png)
![1-(2-fluorophenyl)-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B7835233.png)
![ethyl 4-[(2,3-dihydro-4H-1,4-benzothiazin-4-ylcarbonyl)amino]benzoate](/img/structure/B7835235.png)
![ethyl 4-{[(2-methyl-2,3-dihydro-4H-1,4-benzothiazin-4-yl)carbonyl]amino}benzoate](/img/structure/B7835236.png)
![Ethyl 4-Acetamido-2,3-dimethyl-6-[3-(trifluoromethyl)benzyl]-6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B7835243.png)
![ethyl 2-{4-[(octahydro-2H-pyrido[1,2-a]pyrazin-2-ylcarbonyl)amino]phenyl}acetate](/img/structure/B7835246.png)
![N-[(2-methylphenyl)methyl]spiro[4H-quinoxaline-3,4'-piperidine]-2-amine](/img/structure/B7835255.png)
![N-[(4-methylphenyl)methyl]spiro[4H-quinoxaline-3,1'-cyclohexane]-2-amine](/img/structure/B7835261.png)

![3-[(2,5-Dimethoxybenzyl)amino]-4-ethoxy-3-cyclobutene-1,2-dione](/img/structure/B7835290.png)
